

A Technical Guide to the Spectroscopic Analysis of Ethyl 4-chlorobutyrate

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Compound of Interest

Compound Name: **Ethyl 4-chlorobutyrate**

Cat. No.: **B132464**

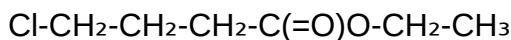
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic data for **Ethyl 4-chlorobutyrate** (CAS: 3153-36-4), a valuable reagent and building block in organic synthesis. The document outlines its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Molecular Structure

Ethyl 4-chlorobutyrate, with the molecular formula $C_6H_{11}ClO_2$, has the following structure:



This structure consists of a four-carbon chain with a chlorine atom at the C4 position and an ethyl ester group at the C1 position.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data for **Ethyl 4-chlorobutyrate**.

Table 1: 1H NMR Spectroscopic Data

- Solvent: Chloroform-d ($CDCl_3$)

- Frequency: 90 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.14	Quartet (q)	2H	-O-CH ₂ -CH ₃
3.60	Triplet (t)	2H	Cl-CH ₂ -CH ₂ -
2.48	Triplet (t)	2H	-CH ₂ -CH ₂ -C(=O)-
2.10	Quintet (quin)	2H	-CH ₂ -CH ₂ -CH ₂ -
1.27	Triplet (t)	3H	-O-CH ₂ -CH ₃

Data sourced from ChemicalBook.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data

- Solvent: Chloroform-d (CDCl₃)

Chemical Shift (ppm)	Assignment
172.7	C=O (Ester Carbonyl)
60.7	-O-CH ₂ -CH ₃
44.5	Cl-CH ₂ -
32.2	-CH ₂ -C(=O)-
27.9	Cl-CH ₂ -CH ₂ -
14.2	-O-CH ₂ -CH ₃

Data sourced from ChemicalBook and PubChem.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Infrared (IR) Spectroscopy Data

- Technique: Neat (liquid film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2850	Strong	C-H (sp ³) Stretch
~1735-1750	Strong	C=O (Ester) Stretch[1][5]
~1300-1000	Strong	C-O (Ester) Stretch[1]
~850-550	Medium-Strong	C-Cl Stretch[6]

Characteristic absorption ranges are provided based on typical values for the functional groups present.[1][5][6]

Table 4: Mass Spectrometry (MS) Data

- Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
150	Moderate	[M] ⁺ (Molecular Ion)
107	High	[M - C ₂ H ₅ O] ⁺
105	Very High	[M - OC ₂ H ₅] ⁺ (Base Peak)[2][3]
88	Very High	McLafferty rearrangement product[2][3]
77	High	[C ₄ H ₅ O ₂] ⁺ or [C ₆ H ₅] ⁺ fragment
41	High	[C ₃ H ₅] ⁺

Data sourced from ChemicalBook and PubChem.[2][3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ^1H and ^{13}C NMR spectra.

- Sample Preparation:

- Accurately weigh approximately 5-20 mg of **Ethyl 4-chlorobutyrate** for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.[7]
- Using a micropipette or syringe, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.[7][8]
- Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[8]
- Ensure the liquid height in the NMR tube is approximately 4-5 cm.[7][8]
- Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning using a depth gauge.[7]
- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.[7]
- Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution.[7]
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).[7]
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay).

- Acquire the spectrum. For ^{13}C , a greater number of scans will be required due to its lower natural abundance.
- Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

This protocol describes the "neat" liquid film method, suitable for pure liquid samples.

- Sample Preparation:
 - Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator.[\[5\]](#) Handle them by the edges to avoid transferring moisture.
 - Using a clean Pasteur pipette, place one or two drops of liquid **Ethyl 4-chlorobutyrate** onto the center of one salt plate.[\[5\]](#)
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
- Instrument Setup and Data Acquisition:
 - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO_2 , H_2O).
 - Run the sample scan to obtain the infrared spectrum.
 - After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to the desiccator.[\[5\]](#)

Mass Spectrometry (MS)

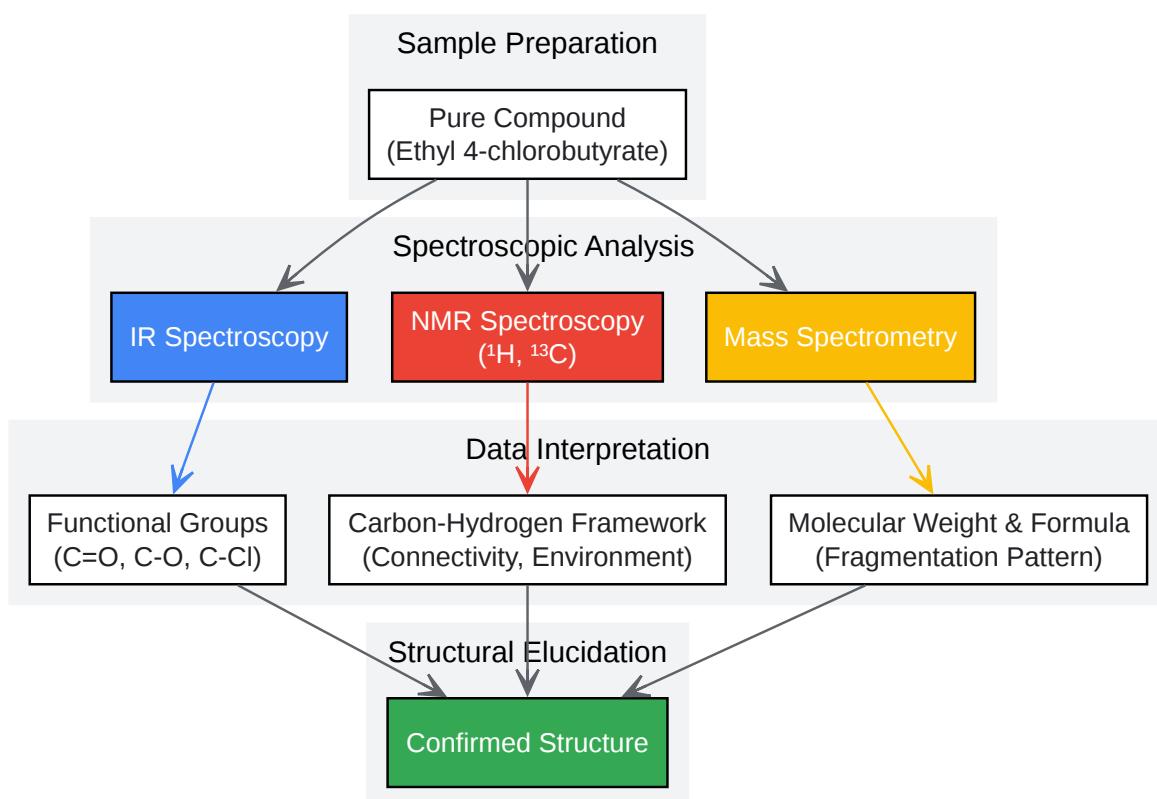
This protocol is a general procedure for analysis via direct infusion with Electron Ionization (EI).

- Sample Preparation:

- Prepare a stock solution of **Ethyl 4-chlorobutyrate** at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.
- Perform a serial dilution of the stock solution to achieve a final concentration in the low μ g/mL to ng/mL range. The optimal concentration should be determined empirically to avoid detector saturation.
- If necessary, filter the final solution to remove any particulates that could block the instrument's tubing.
- Instrument Setup and Data Acquisition:
 - Set the mass spectrometer to the appropriate mode (e.g., Electron Ionization).
 - Calibrate the instrument using a known standard to ensure mass accuracy.
 - Set the EI source parameters, such as electron energy (typically 70 eV).
 - Introduce the sample into the ion source via direct infusion using a syringe pump at a constant flow rate.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu) to observe the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound like **Ethyl 4-chlorobutyrate** using the spectroscopic techniques discussed.



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Caption: Workflow for Spectroscopic Analysis.

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